An In-depth Technical Guide to 3,6-Dibromo-5-fluoro-1H-indazole for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3,6-Dibromo-5-fluoro-1H-indazole for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 3,6-Dibromo-5-fluoro-1H-indazole in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic system, comprising a pyrazole ring fused to a benzene ring, offers a versatile template for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1] Within this important class of heterocycles, 3,6-Dibromo-5-fluoro-1H-indazole (CAS: 1286734-81-3) emerges as a highly strategic building block for drug discovery and development.
The judicious placement of two bromine atoms and a fluorine atom on the indazole core endows this molecule with a unique combination of properties. The halogen substituents significantly influence the molecule's electronic environment, lipophilicity, and metabolic stability, all of which are critical parameters in the optimization of lead compounds.[2] Furthermore, the bromine atoms at the 3 and 6 positions serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 3,6-Dibromo-5-fluoro-1H-indazole, its synthesis and reactivity, and its potential applications, offering a technical resource for researchers and scientists in the field of drug development.
Physicochemical Properties of 3,6-Dibromo-5-fluoro-1H-indazole
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key physical and chemical characteristics of 3,6-Dibromo-5-fluoro-1H-indazole.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 1286734-81-3 | [3][4][5] |
| Molecular Formula | C₇H₃Br₂FN₂ | [5] |
| Molecular Weight | 293.92 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO and DMF (inferred from similar compounds) | [6] |
Table 2: Spectroscopic and Computational Data
| Property | Value | Source |
| ¹H NMR Spectrum | Data not publicly available, but can be requested from suppliers. | [3] |
| ¹³C NMR Spectrum | Data not publicly available, but can be requested from suppliers. | |
| Mass Spectrum (LC-MS) | Data not publicly available, but can be requested from suppliers. | [3] |
| Infrared (IR) Spectrum | No data available | |
| InChI | InChI=1S/C7H3Br2FN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) | [5] |
| InChIKey | GLGCSECGRMBGOJ-UHFFFAOYSA-N | [5] |
| SMILES | C1=C(C2=C(C=C1F)NN=C2Br)Br | [3] |
Synthesis and Reactivity: A Strategic Approach
General Synthetic Strategy
A plausible synthetic route would likely involve a multi-step process starting from a readily available fluorinated aniline derivative. The key steps would include:
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Diazotization and Sandmeyer-type reaction to introduce the first bromine atom.
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Cyclization to form the indazole ring. This is a critical step, and various methods have been developed for this transformation.[7]
-
Regioselective bromination to introduce the second bromine atom at the desired position. The directing effects of the existing substituents on the indazole ring will play a crucial role in achieving the correct isomer.
The following diagram illustrates a conceptual workflow for the synthesis of a halogenated indazole, highlighting the key transformations.
Caption: Conceptual workflow for the synthesis of 3,6-Dibromo-5-fluoro-1H-indazole.
Reactivity and Synthetic Utility
The chemical reactivity of 3,6-Dibromo-5-fluoro-1H-indazole is dominated by the presence of the two bromine atoms, which are amenable to a variety of palladium-catalyzed cross-coupling reactions. This makes the compound an exceptionally valuable building block for introducing molecular diversity.
-
Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated indazoles, which are useful intermediates for further transformations.
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Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of amine functionalities.
-
Heck Coupling: Reaction with alkenes can be used to introduce vinyl groups.
The fluorine atom at the 5-position is generally less reactive in these cross-coupling reactions but plays a significant role in modulating the electronic properties and biological activity of the final products. The N-H of the indazole ring can also be functionalized, for example, through alkylation or arylation, to further explore the structure-activity relationship.
Applications in Drug Discovery and Medicinal Chemistry
The indazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1] The unique substitution pattern of 3,6-Dibromo-5-fluoro-1H-indazole makes it a particularly attractive starting point for the development of novel therapeutics, especially in the area of kinase inhibitors.
The strategic placement of halogens can lead to enhanced binding affinity to target proteins and improved metabolic stability.[2] For instance, the fluorine atom can participate in favorable interactions within a protein's binding pocket and can block sites of metabolism. The bromine atoms, as mentioned, provide convenient points for synthetic elaboration to optimize potency and selectivity.
The following diagram illustrates the central role of 3,6-Dibromo-5-fluoro-1H-indazole as a versatile scaffold in a drug discovery program.
Caption: Role of 3,6-Dibromo-5-fluoro-1H-indazole in a drug discovery workflow.
Experimental Protocols: Characterization and Analysis
While a specific synthesis protocol is not publicly available, the following are general, self-validating protocols for the characterization of a synthesized batch of 3,6-Dibromo-5-fluoro-1H-indazole.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Expected Observations: The spectrum should show signals corresponding to the aromatic protons on the indazole ring. The integration of these signals should be consistent with the number of protons. The coupling patterns (e.g., doublets, triplets) will provide information about the connectivity of the protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum.
-
Expected Observations: The spectrum should show the expected number of carbon signals for the indazole core. The chemical shifts will be characteristic of the aromatic and heterocyclic carbons, with the carbons attached to the halogens showing distinct shifts.
-
-
¹⁹F NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum.
-
Expected Observations: A single signal corresponding to the fluorine atom at the 5-position should be observed. Its chemical shift and coupling to adjacent protons will confirm its position.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and assess the purity of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
LC Separation:
-
Inject a small volume of the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
-
MS Detection:
-
The eluent from the HPLC is directed to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Expected Observations: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 294.92 and/or the deprotonated molecule [M-H]⁻ at m/z 292.90. The characteristic isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) should be observed, providing strong evidence for the presence of two bromine atoms. The purity of the sample can be estimated from the peak area in the chromatogram.
-
Safety and Handling
As with any halogenated organic compound, 3,6-Dibromo-5-fluoro-1H-indazole should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
Conclusion
3,6-Dibromo-5-fluoro-1H-indazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern of two bromine atoms and a fluorine atom on the privileged indazole scaffold provides a powerful platform for the synthesis of diverse compound libraries and the development of novel therapeutic agents. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its known properties, potential synthetic strategies, and applications, serving as a valuable resource for researchers in the field.
References
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- Arctom. (n.d.). CAS NO. 1286734-81-3 | 3,6-Dibromo-5-fluoro-1H-indazole.
- BIOFOUNT. (n.d.). 1286734-81-3|3,6-Dibromo-5-fluoro-1H-indazole.
- Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole.
- Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- ChemicalBook. (n.d.). 1286734-81-3(3,6-二溴-5-氟吲唑).
- Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.
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1H-Indazole
More Stable (Benzenoid)
2H-Indazole
Less Stable (Quinonoid)